1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one
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Overview
Description
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylbutan-1-one is a synthetic organic compound that belongs to the class of piperidine derivatives Known for its distinct chemical structure, it integrates a pyridazine moiety with a piperidine ring, linked to a butanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis typically starts with the preparation of the 6-methylpyridazine derivative, which is then functionalized to introduce the oxy group.
The piperidine ring is incorporated through nucleophilic substitution reactions, often involving chloro derivatives.
The final step involves the addition of the phenylbutanone moiety via alkylation or acylation reactions under anhydrous conditions to prevent hydrolysis and maximize yield.
Industrial Production Methods
In industrial settings, synthesis is scaled using high-yielding batch processes. Reactions are carried out in solvent-free or minimal solvent conditions to enhance efficiency.
Catalysts such as palladium or nickel are employed to accelerate the reaction rates and improve product purity.
Purification typically involves crystallization, distillation, or chromatographic techniques to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, especially at the pyridazine and piperidine rings, leading to the formation of N-oxides.
Reduction: : Reduction reactions typically target the ketone group of the butanone moiety, forming corresponding alcohol derivatives.
Substitution: : Various nucleophilic and electrophilic substitution reactions are possible, especially at the piperidine ring and phenyl group.
Common Reagents and Conditions
Oxidation: : Reagents like hydrogen peroxide or peracids in acidic conditions.
Reduction: : Hydride donors like sodium borohydride or catalytic hydrogenation.
Substitution: : Alkyl halides, acyl halides, or nitration agents under controlled temperature and pressure conditions.
Major Products
The major products depend on the reaction type, with possible outcomes including N-oxides, alcohol derivatives, or substituted aromatic compounds.
Scientific Research Applications
Chemistry
Used as an intermediate in the synthesis of complex organic molecules.
Serves as a ligand in coordination chemistry, forming complexes with transition metals.
Biology
Investigated for its potential as a bioactive molecule, particularly in enzyme inhibition studies.
Acts as a probe in receptor-ligand binding assays.
Medicine
Studied for its effects on central nervous system receptors.
Industry
Used in the synthesis of agrochemicals and specialty chemicals.
Plays a role in the development of novel materials with specific functional properties.
Mechanism of Action
Mechanism
The compound exerts its effects primarily through binding interactions with specific molecular targets, such as receptors or enzymes.
The piperidine and pyridazine rings play a crucial role in the binding affinity and selectivity towards these targets.
Molecular Targets and Pathways
Engages with G-protein-coupled receptors (GPCRs) and ion channels in the central nervous system.
Modulates signaling pathways involved in neurotransmission and cellular communication.
Comparison with Similar Compounds
Similar Compounds
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylpropan-1-one: : Similar structure but differs by the length of the carbon chain, affecting its chemical properties and biological activity.
1-(4-((6-Methylpyridazin-3-yl)oxy)piperidin-1-yl)-2-phenylethan-1-one: : Another analog with a shorter chain length, exhibiting different reactivity patterns.
Uniqueness
The presence of the butanone moiety grants unique chemical reactivity and biological interactions not seen in its shorter-chain analogs.
Enhanced lipophilicity and steric factors contribute to its distinctive properties and applications.
Properties
IUPAC Name |
1-[4-(6-methylpyridazin-3-yl)oxypiperidin-1-yl]-2-phenylbutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-3-18(16-7-5-4-6-8-16)20(24)23-13-11-17(12-14-23)25-19-10-9-15(2)21-22-19/h4-10,17-18H,3,11-14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYQUODCRBVVRJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)N2CCC(CC2)OC3=NN=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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